s-Triazine, 2-amino-4-(p-(propylthio)anilino)-

Description

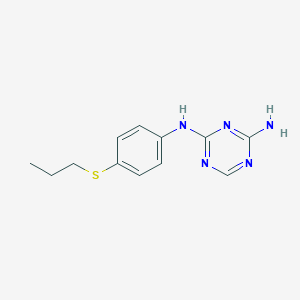

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- (CAS: 1087-33-8, CID: 95132) is a triazine derivative with the molecular formula C₁₂H₁₅N₅S and SMILES notation CCCSC₁=CC=C(C=C₁)NC₂=NC=NC(=N₂)N . Its structure features a central 1,3,5-triazine ring substituted with an amino group at position 2 and a para-(propylthio)anilino group at position 2. Predicted collision cross-section (CCS) values for its adducts range from 156.8 Ų ([M+H]⁺) to 169.8 Ų ([M+Na]⁺), indicating a moderately bulky molecular profile .

Properties

IUPAC Name |

2-N-(4-propylsulfanylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5S/c1-2-7-18-10-5-3-9(4-6-10)16-12-15-8-14-11(13)17-12/h3-6,8H,2,7H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVRFEZHYMSGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148715 | |

| Record name | s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-33-8 | |

| Record name | N2-(4-(Propylthio)phenyl)-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(4-(PROPYLTHIO)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW7BLT8RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation leverages the reactivity of amidines and imidates to form the triazine ring de novo. The patent by exemplifies this method, where ethyl propionimidate reacts with methylisourea hydrochloride to yield 2,4-diethyl-6-methoxy-s-triazine (Fig. 1A). Adapting this protocol, p-(propylthio)aniline-derived amidines can be condensed with amino-containing imidates to construct the target compound. For instance, reacting p-(propylthio)aniline with cyanogen bromide generates the corresponding amidine, which subsequently cyclizes with ethyl aminoimidate under reflux conditions.

Key Reaction Conditions

-

Solvent: Dry tetrahydrofuran (THF) or ethanol

-

Temperature: 70–100°C

-

Catalyst: Triethylamine or aqueous KOH

Stepwise Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-s-triazine) offers a modular platform for introducing substituents sequentially. The synthesis of 2-amino-4-(p-(propylthio)anilino)-s-triazine via this route involves three stages:

Amination at Position 2

Cyanuric chloride reacts with aqueous ammonia at 0–5°C to yield 2-amino-4,6-dichloro-s-triazine. This step exploits the differential reactivity of chlorides, with the first substitution occurring preferentially at the 2-position.

Reaction Parameters

Final Substitution at Position 6

The remaining 6-chloro group is typically replaced with a low-reactivity substituent (e.g., methoxy or methyl) or retained based on application requirements. For simplicity, this review focuses on the 2-amino-4-(p-(propylthio)anilino) derivative.

Alternative Route: Microwave-Assisted Cyclization

Recent advances in microwave synthesis enhance reaction efficiency. A modified Bamberger triazine synthesis (Scheme 3 in) employs p-(propylthio)aniline hydrazones and aryl diazonium salts to assemble the triazine core.

Procedure

-

Prepare diazonium salt from p-nitroaniline and NaNO₂/HCl.

-

Couple with p-(propylthio)aniline hydrazone in acetic acid.

-

Irradiate at 100°C for 15 minutes using microwave assistance.

Advantages

Analytical Validation and Pharmacological Relevance

Spectroscopic Confirmation

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a planar triazine ring with dihedral angles of 178.5° between the anilino group and triazine plane, favoring π-π interactions in biological targets.

Industrial-Scale Considerations

The patent delineates a cost-effective process for gram-scale production:

Large-Batch Protocol

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s propylthio group can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Methylthio vs. Propylthio Substituents

- s-Triazine, 2-amino-4-(p-(methylthio)anilino)- (CID: 95131, CAS: 1083-47-2) differs by a methylthio (-S-CH₃) group instead of propylthio. Molecular Formula: C₁₀H₁₁N₅S (vs. C₁₂H₁₅N₅S for the propylthio analog) . CCS Values: Lower CCS for methylthio derivatives (e.g., 148.1 Ų ([M+H]⁺) vs. 156.8 Ų for propylthio), reflecting reduced steric bulk .

Halogenated Anilino Derivatives

- 2-Amino-4-(p-chloroanilino)-s-triazine (CAS: Not specified) and 2-amino-4-(p-fluoroanilino)-s-triazine exhibit substitutions with electron-withdrawing halogens (Cl, F). Diuretic Activity: These derivatives showed 9× higher potency than formoguanamine in rats, attributed to enhanced electronic effects on sodium reabsorption inhibition .

Trifluoromethylanilino Substitution

- 2-Amino-4-(p-trifluoromethylanilino)-s-triazine demonstrated adrenal cortical suppression in guinea pigs, likely due to the strong electron-withdrawing -CF₃ group stabilizing interactions with steroidogenic enzymes .

Functional Activity Comparisons

Antiproliferative Activity

- Derivatives with substituents at C3' and C4' positions of the anilino group (e.g., compound 8m in ) showed superior antiproliferative activity (GI₅₀ = 7.98 μM in MVECs) compared to monosubstituted analogs .

- Electron-Withdrawing Groups: Compounds with 2-chloro-4-bromo or 2-fluoro-4-chloro anilino substitutions (e.g., compounds 8 and 9 in ) exhibited potent VEGFR-2 inhibition, suggesting that electronic modulation at the anilino ring enhances target binding .

- Propylthio vs. Halogens : The propylthio group in the target compound may offer a balance between lipophilicity and steric effects, though direct antiproliferative data for this specific derivative are lacking .

Diuretic and Electrolyte Effects

- s-Triazine, 2-amino-4-(p-chloroanilino)- induced natriuresis and chloruresis in rats but caused potassium retention, contrasting with theophylline’s broader electrolyte effects .

- Mechanistic Insight : The triazine core antagonizes adrenal steroid-regulated sodium reabsorption, a property likely shared across analogs but modulated by substituent electronic profiles .

Physicochemical and Structural Comparisons

Table 1. Key Physicochemical Properties of Selected s-Triazine Derivatives

Biological Activity

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is C12H15N5S, with a molecular weight of 261.35 g/mol. The synthesis typically involves the reaction of 2-amino-4-chloro-s-triazine with p-(propylthio)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This substitution reaction is crucial for forming the desired compound and can be optimized for yield and purity in industrial settings .

Anticancer Activity

Research indicates that s-Triazine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that play critical roles in tumorigenesis. For instance, studies have shown that certain derivatives can selectively target cancer cell lines while minimizing toxicity to normal cells .

Table 1: Anticancer Activity of s-Triazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.20 | PI3K/mTOR inhibition |

| Compound B | MCF-7 (Breast) | 1.25 | AKT phosphorylation suppression |

| Compound C | HeLa (Cervical) | 1.03 | Dual inhibition of growth factors |

The above table summarizes findings from various studies highlighting the potency of different s-Triazine derivatives against various cancer cell lines .

Enzyme Inhibition

s-Triazine, 2-amino-4-(p-(propylthio)anilino)- has been explored as an enzyme inhibitor. Its propylthio group allows for interactions with thiol groups in proteins, potentially altering enzyme conformation and activity. This property makes it a candidate for further research into its use as a therapeutic agent in conditions requiring enzyme modulation .

Case Studies and Research Findings

A significant body of research has focused on the biological activity of s-Triazine derivatives. For example, a study published in MDPI highlighted how modifications to the triazine core can enhance biological activity, particularly in anticancer applications .

Another investigation examined the cytotoxic effects of various s-Triazine compounds on human cancer cell lines, demonstrating that specific structural modifications can lead to increased selectivity and potency against cancer cells while reducing adverse effects on healthy tissues .

Q & A

Q. What synthetic strategies are effective for introducing propylthio and anilino groups into the s-triazine core?

The synthesis of s-triazine derivatives typically involves nucleophilic aromatic substitution reactions. For propylthio groups, thiolation reactions using alkylthiols under basic conditions (e.g., K₂CO₃/DMF) are effective. Anilino groups are introduced via condensation of cyanuric chloride with substituted anilines in a stepwise manner, controlling temperature (0–5°C for first substitution, room temperature for subsequent steps) to ensure regioselectivity . Purification challenges, such as removing unreacted aniline or byproducts, require column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing the electronic and structural properties of s-triazine derivatives?

- UV-Vis Spectroscopy : Monitors electronic transitions influenced by substituents (e.g., propylthio groups enhance π→π* transitions).

- Threshold Photoelectron Spectroscopy (TPES) : Resolves ionization potentials and electronic states of radicals like the anilino moiety (e.g., adiabatic ionization potential ≈8.2 eV) .

- X-ray Crystallography : Determines bond angles and substituent orientation; for example, para-substitutions on the anilino ring reduce steric hindrance .

- DFT Calculations : Predicts molecular geometries and frontier orbital distributions, critical for understanding reactivity .

Q. How does the substitution pattern on the anilino ring influence the biological activity of s-triazine derivatives?

Electron-withdrawing groups (e.g., Cl, Br) at the para-position enhance kinase inhibition (e.g., VEGFR-2 IC₅₀ < 50 nM) by increasing electrophilicity of the triazine core. Ortho-substitutions (e.g., F, acetyl) improve binding pocket occupancy through steric effects . For example, 2-fluoro-4-chloro anilino derivatives show 10-fold higher activity than unsubstituted analogs in EGFR inhibition assays . Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ constants with bioactivity .

Advanced Research Questions

Q. How can QSRR models using lipophilicity parameters predict the retention behavior of s-triazine compounds?

Quantitative Structure-Retention Relationship (QSRR) models employ logP (octanol-water partition coefficient) and molecular descriptors (e.g., polar surface area) to predict HPLC retention times. For s-triazines, multiple linear regression analysis reveals that propylthio groups increase logP by ~1.2 units, correlating with longer retention on C18 columns (R² > 0.85). These models aid in optimizing chromatographic conditions for purity assessment .

Q. What are the challenges in interpreting conflicting bioactivity data for s-triazine derivatives with similar substituents?

Contradictions arise from assay-specific conditions (e.g., cellular vs. enzymatic assays) or off-target effects. For example, a 2-chloro-4-bromo anilino derivative may show high VEGFR-2 inhibition (IC₅₀ = 12 nM) but low cellular potency due to poor membrane permeability . Methodological solutions include:

Q. How do computational methods aid in designing s-triazine derivatives with enhanced target specificity?

- Molecular Dynamics (MD) Simulations : Reveal stable binding poses in kinase ATP pockets (e.g., hydrogen bonding with Glu883 in VEGFR-2) .

- Pharmacophore Modeling : Identifies essential features like the anilino NH for H-bond donation.

- ADMET Predictions : Flags derivatives with potential hepatotoxicity (e.g., high CYP3A4 inhibition risk) .

Q. How do steric and electronic factors of substituents affect the stability of the anilino radical in s-triazine derivatives?

Electron-donating groups (e.g., -OCH₃) stabilize the anilino radical via resonance, while bulky ortho-substituents increase radical lifetime by hindering recombination. TPES data show that para-chloro substitution lowers the radical’s ionization potential by 0.3 eV compared to unsubstituted analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.